N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
This compound features a hybrid structure combining a pyrrolidinylmethyl group, a tetrahydro-2H-pyran ring substituted with a pyrrole moiety, and an acetamide linker.
Properties
Molecular Formula |
C18H29N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C18H29N3O2/c1-2-20-9-5-6-16(20)15-19-17(22)14-18(7-12-23-13-8-18)21-10-3-4-11-21/h3-4,10-11,16H,2,5-9,12-15H2,1H3,(H,19,22) |
InChI Key |
WGFGFOPROVWKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CC2(CCOCC2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinyl and pyran intermediates, followed by their coupling under specific conditions. For instance, the pyrrolidinyl group can be synthesized through the reaction of ethylamine with a suitable precursor, while the pyran ring can be formed via cyclization reactions involving tetrahydrofuran derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidinyl and pyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Implications and Limitations
- Structural Diversity : The target compound’s pyrrole and pyrrolidinyl groups may offer unique binding modes compared to sulfonamide or pyridazine-containing analogs.
- Data Gaps : Absence of molecular weight, solubility, or bioactivity data for the target compound limits direct comparisons. Future studies should prioritize these metrics.
- Synthetic Strategies : Evidence from and highlights viable pathways (e.g., HBTU coupling, NaHSO4-SiO2 catalysis) for optimizing the target’s synthesis.
Biological Activity
N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{15}H_{22}N_{2}O_{2}
- Molecular Weight : 262.35 g/mol
- SMILES Notation : CC1(CCN(C1)C(=O)C(C2=CC=CC=C2)C(=O)N(C)C(=O)C(C3=CC=C(N=C(C)C)C=C3)C=C4)
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
Research indicates that this compound may interact with various biological targets:
- Receptor Binding : Studies have shown that this compound exhibits affinity for several neurotransmitter receptors, including dopamine and serotonin receptors, suggesting potential applications in neuropharmacology.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent.
Pharmacological Effects
The pharmacological profile of the compound includes:
- Analgesic Effects : Animal models have shown that the compound possesses pain-relieving properties comparable to established analgesics.
- Anti-inflammatory Activity : It has been reported to reduce inflammation in various models, suggesting potential use in inflammatory diseases.
Case Study 1: Neuropharmacological Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant improvement in behavioral tests associated with anxiety and depression. The results indicated a dose-dependent effect on serotonin receptor modulation, highlighting its potential as an antidepressant agent .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating promising antibacterial properties .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
